Antiviral Potency Against Wild-Type HIV-1
HIV‑1 inhibitor‑58 demonstrates an EC50 of less than 50 nM against wild‑type HIV‑1 strain IIIB in MT‑4 cells . This potency is approximately 9‑fold greater than that of the classic NNRTI nevirapine (IC50 = 450 nM for RNA plus‑strand initiation) and is comparable to the experimental NNRTI HIV‑1 inhibitor‑28 (EC50 = 58 nM) . However, inhibitor‑58 is approximately 10‑fold less potent than HIV‑1 inhibitor‑74 (EC50 = 4.7 nM) in the same cellular context, highlighting a potency range that balances robust antiviral activity with a differentiated resistance profile .
| Evidence Dimension | EC50 (wild‑type HIV‑1 IIIB) |
|---|---|
| Target Compound Data | < 50 nM |
| Comparator Or Baseline | Nevirapine: 450 nM (RNA plus‑strand initiation); HIV‑1 inhibitor‑28: 58 nM; HIV‑1 inhibitor‑74: 4.7 nM |
| Quantified Difference | ≥9‑fold more potent than nevirapine; similar to inhibitor‑28; 10‑fold less potent than inhibitor‑74 |
| Conditions | MT‑4 cell culture; HIV‑1 IIIB strain |
Why This Matters
The sub‑50 nM EC50 indicates sufficient potency for antiviral screening while maintaining a therapeutic window that may differ from more cytotoxic analogs, making it suitable for combination studies.
